molecular formula C10H11ClO4 B1585580 3,4,5-Trimethoxybenzoyl chloride CAS No. 4521-61-3

3,4,5-Trimethoxybenzoyl chloride

Cat. No. B1585580
M. Wt: 230.64 g/mol
InChI Key: BUHYMJLFRZAFBF-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine 3,4,5-trimethoxybenzoic acid (3.5 kg, 16.5 mol) and 1,2-dimethoxyethane (14.2 kg) and dimethyl formamide (4 g). Cool in an ice bath. Add oxalyl chloride (2.99 kg, 23.5 mmol) over about 50 minutes not allowing the temperature of the reaction to raise above about 19° C. After 20 hours, concentrate in vacuo at 25° C. to remove about 3.7 kg of distillate to give a solution of 3,4,5-trimethoxybenzoyl chloride.
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
14.2 kg
Type
reactant
Reaction Step Two
Quantity
2.99 kg
Type
reactant
Reaction Step Three
Quantity
4 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6](O)=[O:7].COCCOC.C(Cl)(=O)C([Cl:25])=O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:25])=[O:7]

Inputs

Step One
Name
Quantity
3.5 kg
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OC
Step Two
Name
Quantity
14.2 kg
Type
reactant
Smiles
COCCOC
Step Three
Name
Quantity
2.99 kg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
4 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to raise above about 19° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo at 25° C.
CUSTOM
Type
CUSTOM
Details
to remove about 3.7 kg of distillate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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